
Cobalt 2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt 2-methylimidazole is a coordination compound formed by the interaction of cobalt ions with 2-methylimidazole ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt 2-methylimidazole can be synthesized through various methods, including solvothermal, hydrothermal, and ultrasonic hydrothermal techniques. One common method involves dissolving 2-methylimidazole in water and adding cobalt (II) nitrate hexahydrate to the solution. The mixture is then stirred for several hours to form the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs). For example, the compound can be prepared by modifying cobalt-based MOFs with 2-methylimidazole ligands under controlled conditions. This method allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Cobalt 2-methylimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to catalyze carbon-carbon coupling reactions through visible-light photocatalysis .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various organic substrates. The reactions are typically carried out under ambient conditions, often utilizing visible light as a source of energy .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in carbon-carbon coupling reactions, the primary products are often complex organic molecules with enhanced structural properties .
Scientific Research Applications
Cobalt 2-methylimidazole has a wide range of scientific research applications, including:
Chemistry:
- Used as a catalyst in various organic synthesis reactions, including carbon-carbon coupling and oxidation reactions .
- Employed in the development of new materials with unique structural and electronic properties .
Biology:
- Investigated for its potential use in biological imaging and sensing applications due to its ability to interact with biological molecules .
Medicine:
- Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria .
- Studied for its potential use in drug delivery systems and as a component of therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of cobalt 2-methylimidazole involves its ability to interact with various molecular targets and pathways. For example, in catalytic reactions, the compound can activate substrates through coordination with cobalt ions, facilitating the formation of new chemical bonds . In biological applications, this compound can interact with enzymes and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Cobalt 2-methylimidazole can be compared with other similar compounds, such as:
Cobalt imidazole: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
Cobalt 2-ethylimidazole: Contains an ethyl group instead of a methyl group, leading to differences in steric effects and chemical behavior.
Zinc 2-methylimidazole: Similar coordination compound but with zinc instead of cobalt, resulting in different catalytic and biological properties.
This compound is unique due to its specific structural properties and the presence of cobalt ions, which confer distinct catalytic and biological activities.
Properties
Molecular Formula |
C8H10CoN4 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
cobalt(2+);2-methylimidazol-3-ide |
InChI |
InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI Key |
KRQKZTCYIWEUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


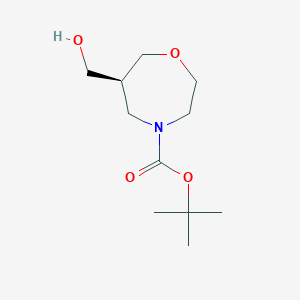
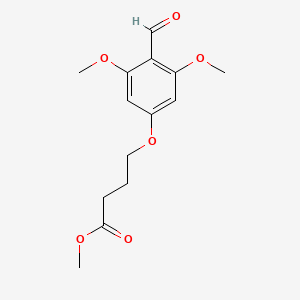


![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
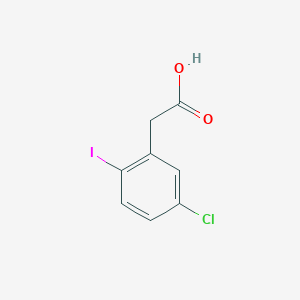
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
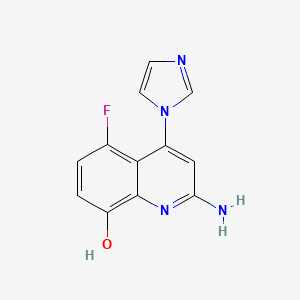
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
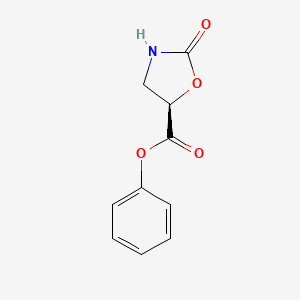

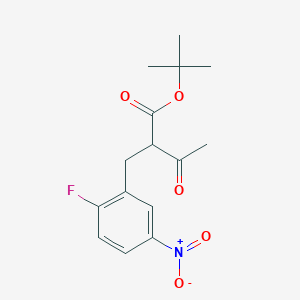
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)
![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
